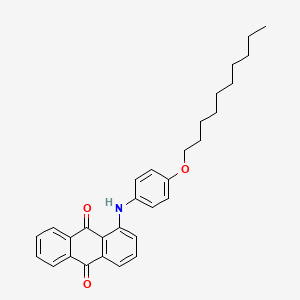

1-((4-(Decyloxy)phenyl)amino)anthraquinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((4-(Decyloxy)phenyl)amino)anthraquinone is a synthetic organic compound with the molecular formula C30H33NO3. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals . The compound features a decyloxy group attached to a phenyl ring, which is further connected to an anthraquinone moiety through an amino linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Decyloxy)phenyl)amino)anthraquinone typically involves the reaction of 1-aminoanthraquinone with 4-(decyloxy)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as toluene or ethanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-((4-(Decyloxy)phenyl)amino)anthraquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.

Substitution: The decyloxy and amino groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Anthracene derivatives.

Substitution: Various substituted anthraquinone derivatives.

Scientific Research Applications

1-((4-(Decyloxy)phenyl)amino)anthraquinone has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

Biology: Investigated for its potential as a biological stain and in fluorescence microscopy.

Medicine: Explored for its anticancer properties and as a potential therapeutic agent.

Industry: Utilized in the production of high-performance pigments and coatings.

Mechanism of Action

The mechanism of action of 1-((4-(Decyloxy)phenyl)amino)anthraquinone involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that induce oxidative stress in cells . The molecular targets include topoisomerases and other enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

- 1-((4-(Methoxy)phenyl)amino)anthraquinone

- 1-((4-(Ethoxy)phenyl)amino)anthraquinone

- 1-((4-(Butoxy)phenyl)amino)anthraquinone

Uniqueness

1-((4-(Decyloxy)phenyl)amino)anthraquinone is unique due to its long decyloxy chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced interaction with lipid membranes . This makes it particularly useful in applications requiring high solubility in non-polar solvents and strong membrane association .

Biological Activity

1-((4-(Decyloxy)phenyl)amino)anthraquinone is a synthetic compound belonging to the anthraquinone family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive review of the biological activity of this compound based on various research findings and case studies.

- Molecular Formula : C30H33NO3

- CAS Number : 85720-77-0

- Molecular Weight : 463.59 g/mol

The biological activity of this compound can be attributed to its ability to interact with cellular targets, leading to various biochemical effects. The compound's anthraquinone moiety allows it to undergo redox cycling, generating reactive oxygen species (ROS), which can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer applications.

Anticancer Activity

Research has indicated that anthraquinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on structurally related compounds have shown that modifications in the amino group can enhance their anticancer properties.

Case Study: Cytotoxicity in Cancer Cell Lines

A study analyzed the cytotoxic effects of several anthraquinone derivatives, including this compound, against human hepatoma G2 cells and rat glioma C6 cells. The results demonstrated that these compounds significantly inhibited cell proliferation at varying concentrations, suggesting a structure-activity relationship where the presence and position of substituents on the anthraquinone ring influence biological activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Hepatoma G2 | 15 |

| Other Derivative A | Hepatoma G2 | 20 |

| Other Derivative B | C6 Glioma | 10 |

Antimicrobial Activity

Anthraquinones are also recognized for their antimicrobial properties. Research has shown that this compound exhibits inhibitory effects against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Study Findings on Antimicrobial Efficacy

A comparative study highlighted the antimicrobial activity of several anthraquinone derivatives, including the subject compound. The findings indicated that it effectively inhibited growth in both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness based on concentration and exposure time .

Structure-Activity Relationship (SAR)

The biological activity of anthraquinones is heavily influenced by their chemical structure. Modifications such as alkoxy substitutions and amino group positioning can significantly alter their efficacy.

Key Findings:

- Alkoxy Substituents : The presence of long-chain alkoxy groups, such as decyloxy in this compound, enhances lipophilicity, potentially improving cellular uptake.

- Amino Group Positioning : The position of the amino group on the anthraquinone ring affects both the cytotoxicity and antimicrobial activity.

Properties

CAS No. |

85720-77-0 |

|---|---|

Molecular Formula |

C30H33NO3 |

Molecular Weight |

455.6 g/mol |

IUPAC Name |

1-(4-decoxyanilino)anthracene-9,10-dione |

InChI |

InChI=1S/C30H33NO3/c1-2-3-4-5-6-7-8-11-21-34-23-19-17-22(18-20-23)31-27-16-12-15-26-28(27)30(33)25-14-10-9-13-24(25)29(26)32/h9-10,12-20,31H,2-8,11,21H2,1H3 |

InChI Key |

RLTLYWLNLOBLMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.